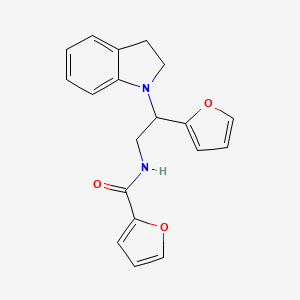

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)furan-2-carboxamide

Description

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)furan-2-carboxamide is a heterocyclic compound featuring a furan-carboxamide backbone linked to an indoline moiety. Its structure combines a furan ring (a five-membered aromatic oxygen heterocycle) with an ethyl spacer and an indolin-1-yl group, a bicyclic structure comprising a benzene ring fused to a pyrrolidine-like ring.

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c22-19(18-8-4-12-24-18)20-13-16(17-7-3-11-23-17)21-10-9-14-5-1-2-6-15(14)21/h1-8,11-12,16H,9-10,13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXVYVYDOSDUKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

- Molecular Formula : CHNO

- Molecular Weight : 322.4 g/mol

- CAS Number : 898458-24-7

The compound exhibits various biological activities, primarily through its interaction with cellular pathways. Research indicates that it may act as an inhibitor of specific enzymes and receptors, potentially leading to therapeutic effects against certain diseases.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound:

| Pathogen | MIC (μM) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid and peptidoglycan synthesis |

| Pseudomonas aeruginosa | Variable | Biofilm inhibition |

The compound has shown bactericidal activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) suggesting effective action against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity:

| Fungal Strain | MIC (μM) | Comparative Agent |

|---|---|---|

| Candida albicans | 75.0 | Fluconazole (57.6 μM) |

This compound demonstrated a significant reduction in biofilm formation compared to traditional antifungal treatments, indicating its potential as a novel antifungal agent .

Case Studies

-

Study on Biofilm Formation :

A study assessed the ability of the compound to inhibit biofilm formation in S. aureus and P. aeruginosa. The results indicated a substantial reduction in biofilm mass, making it a candidate for further development in treating biofilm-associated infections . -

Enzymatic Inhibition Studies :

The compound was tested against various enzymes involved in pathogen metabolism. Inhibitory assays revealed that it could effectively reduce the activity of enzymes critical for bacterial survival, supporting its role as an antimicrobial agent .

Safety and Toxicity

Toxicity assessments have shown that this compound exhibits low cytotoxicity in mammalian cell lines, with CC values exceeding 100 μM. This safety profile enhances its attractiveness for therapeutic applications .

Scientific Research Applications

Anticancer Applications

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)furan-2-carboxamide has shown significant potential as an anticancer agent. The compound's structure allows it to interact with various cellular pathways involved in cancer progression.

Mechanisms of Action:

- Apoptosis Induction: Studies indicate that furan-containing compounds can induce apoptosis in cancer cells by modulating cell cycle progression and activating caspases.

- Targeting Signaling Pathways: The compound may interfere with key signaling pathways that regulate cell proliferation, such as the PI3K/Akt and MAPK pathways, although specific interactions remain under investigation .

Case Study:

In vitro studies demonstrated that treatment with this compound led to increased apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent.

Anti-inflammatory Properties

The compound exhibits notable anti-inflammatory effects, which are critical for treating conditions characterized by chronic inflammation.

Mechanisms of Action:

- Enzyme Inhibition: Similar compounds have been shown to inhibit lipoxygenase (LOX) enzymes, which are involved in the inflammatory response. This dual inhibition can significantly reduce inflammation in both in vitro and in vivo models.

Data Table: Inhibition Studies

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | 15 | 5-LOX |

| Compound B | 20 | sEH |

Antibacterial Activity

The antibacterial potential of this compound has also been explored, particularly against Gram-positive bacteria.

Efficacy:

Research indicates that derivatives of indoline, including this compound, demonstrate significant antibacterial activity, with minimum inhibitory concentrations (MICs) showing effectiveness against strains such as Staphylococcus aureus.

Data Table: Antibacterial Efficacy

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

Comparison with Similar Compounds

Structural Comparison

The compound’s structural uniqueness lies in its dual furan rings and indoline substitution. Below is a comparative analysis with key analogues:

Key Observations:

- Planarity and Conformation : Unlike N-(2-nitrophenyl)furan-2-carboxamide, where nitro groups disrupt planarity , the indoline substituent in the target compound introduces steric hindrance, likely affecting its conformational flexibility and intermolecular interactions.

- Aromatic Systems: Naphthofuran derivatives () exhibit broader aromatic systems, which enhance antibacterial efficacy compared to monocyclic furans .

Purification Techniques:

- Reverse-phase HPLC (RP-HPLC) is widely used for analogues with complex substituents (e.g., tert-butyl groups in ) .

- Simple crystallization suffices for nitrophenyl derivatives .

Functional Comparison

Physicochemical Properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.